molecular formula C11H7F2N B2944362 4-(2,4-Difluorophenyl)pyridine CAS No. 914349-56-7

4-(2,4-Difluorophenyl)pyridine

Cat. No.: B2944362
CAS No.: 914349-56-7
M. Wt: 191.181
InChI Key: URRJAIUHVYWAMP-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)pyridine is an organic compound with the molecular formula C11H7F2N. It is characterized by the presence of a pyridine ring substituted with a 2,4-difluorophenyl group. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

While the specific biological mechanism of 4-(2,4-Difluorophenyl)pyridine remains an active area of research, it has shown promise as a ligand in blue-light emitting Ir(III) complexes . These complexes find applications in phosphorescent organic light-emitting diodes (OLEDs) . Further investigations are needed to elucidate its precise interactions with metal centers and its role in enhancing luminescence .

Safety and Hazards

  • Hazard Statements : May cause oral toxicity , eye damage , and skin irritation .
  • Flash Point : 217.9°F (103.3°C) .
  • Personal Protective Equipment : Use dust masks (N95) , eyeshields , and gloves when handling .

Future Directions

: Sigma-Aldrich: 2-(2,4-Difluorophenyl)pyridine : Biosynth: 2-(2,4-Difluorophenyl)pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)pyridine typically involves the reaction of 2,4-difluorobenzene with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2,4-difluorophenylboronic acid reacts with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often employs similar palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Comparison with Similar Compounds

Uniqueness: 4-(2,4-Difluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of OLED materials and specific pharmaceutical agents .

Properties

IUPAC Name

4-(2,4-difluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRJAIUHVYWAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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